
Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate is a chemical compound that belongs to a class of organic molecules known for their complex structure and potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and characterized, suggesting that the methods and analyses applied to these compounds could be relevant to the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of intermediate products, which are then further modified to achieve the desired end product. For example, the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with a similar pyrimidinyl moiety, was prepared as a novel anti-juvenile hormone agent, indicating the potential for bioactivity in similar compounds . The general synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters described in another study provides insights into the possible synthetic pathways that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using techniques such as FT-IR, NMR, and density functional theory (DFT) calculations. For instance, the geometrical structures, vibrational frequencies, and chemical shift values of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate were calculated and compared with experimental data, showing good agreement . Such analyses are crucial for confirming the structure of synthesized compounds and for understanding their electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from molecular docking studies and analyses of molecular electrostatic potential (MEP) maps. For example, the molecular docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate showed that the compound forms a stable complex with a pyrrole inhibitor, suggesting inhibitory activity against the target . This indicates that the compound may also exhibit specific chemical reactivity with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods and theoretical calculations. The spectral, DFT/B3LYP, and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate provided insights into the compound's optimized structure, MEP, and non-linear optical (NLO) properties, which are important for understanding the behavior of the compound under different conditions . These properties are essential for predicting the solubility, stability, and reactivity of the compound.
Aplicaciones Científicas De Investigación
Herbicide Development
One of the key applications of related pyrimidinyl compounds involves the development of new herbicides. For instance, extensive synthetic modifications of a prototype compound led to the creation of a novel herbicide that showed effective herbicidal activity against Barnyard grass in paddy rice. This demonstrates the compound's potential utility in enhancing agricultural productivity by controlling weed growth (M. Tamaru et al., 1997).
Antimicrobial Activity
Compounds structurally similar to Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate have been synthesized and tested for their antimicrobial properties. A study showcased the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. Many of these compounds displayed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, highlighting their potential in addressing microbial resistance issues (Aisha Hossan et al., 2012).
Antitumor Agents
Research into pyrimidinyl compounds has extended into the medical field, particularly in the development of antitumor agents. Compounds synthesized with structural similarities have shown potent inhibitory effects on human dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis in rapidly dividing cells. This inhibition suggests a promising avenue for antitumor medication development, offering potential treatments for various cancers. Some compounds have demonstrated excellent inhibitory properties in vitro against tumor cell lines, indicating their potential as chemotherapy agents (A. Gangjee et al., 2007).
Mecanismo De Acción
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets and cause changes in cellular processes
Biochemical Pathways
Given the targets mentioned above, it can be inferred that the compound may affect pathways related to pain perception (via the vanilloid receptor 1), growth and development (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Result of Action
Given its potential targets and inhibitory actions, it can be inferred that the compound may have effects on pain perception, growth and development, and various cellular processes .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-27-19(26)15-8-4-5-9-16(15)22-17(25)13-28-18-12-14(2)21-20(23-18)24-10-6-7-11-24/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUBKKACWDXBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3017761.png)
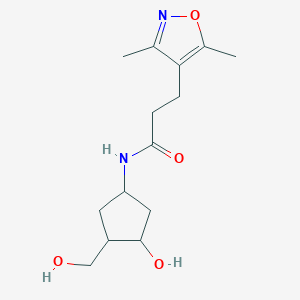
![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)
![2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3017764.png)
![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)
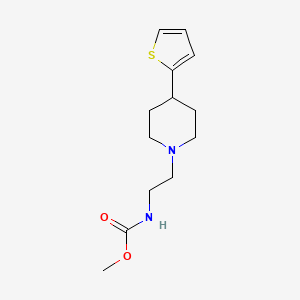
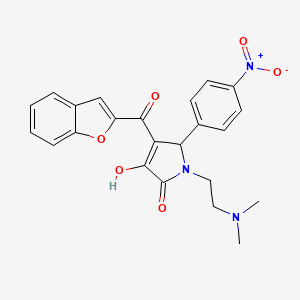

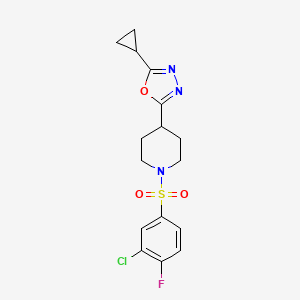
![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)
![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)
![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)
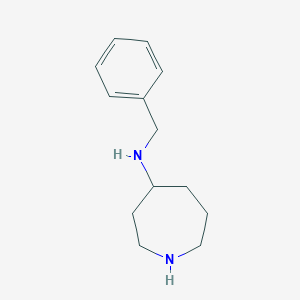
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)